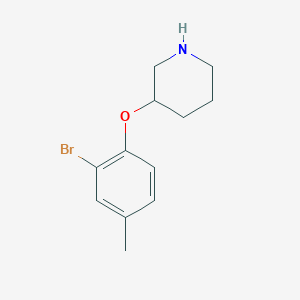
3-(2-Bromo-4-methylphenoxy)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromo-4-methylphenoxy)piperidine: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenoxy moiety, which is further connected to a piperidine ring. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromo-4-methylphenoxy)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4-methylphenol and piperidine.
Reaction Conditions: The phenol group is first converted to a phenoxy group through a nucleophilic substitution reaction with piperidine. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the process, making it more cost-effective and scalable .
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Bromo-4-methylphenoxy)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.
Cyclization Reactions: The piperidine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Azides, thiocyanates, and other substituted derivatives.
Oxidation Products: N-oxides and other oxidized forms.
Reduction Products: Dehalogenated piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-(2-Bromo-4-methylphenoxy)piperidine is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound to understand the behavior of piperidine derivatives in biological systems .
Medicine: Piperidine derivatives, including this compound, are explored for their pharmacological properties. They are investigated for potential therapeutic applications, including as analgesics, antipsychotics, and anti-inflammatory agents .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable building block in various industrial processes .
Mecanismo De Acción
The mechanism of action of 3-(2-Bromo-4-methylphenoxy)piperidine involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
3-(4-Bromo-2-methylphenoxy)piperidine: Similar structure with the bromine and methyl groups in different positions.
2-(2-Bromo-4-methylphenoxy)pyridine: Contains a pyridine ring instead of a piperidine ring.
4-(2-Bromo-4-methylphenoxy)piperidine: Another positional isomer with different substitution patterns.
Uniqueness: 3-(2-Bromo-4-methylphenoxy)piperidine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the bromine atom and the piperidine ring provides distinct properties that differentiate it from other similar compounds .
Propiedades
Fórmula molecular |
C12H16BrNO |
|---|---|
Peso molecular |
270.17 g/mol |
Nombre IUPAC |
3-(2-bromo-4-methylphenoxy)piperidine |
InChI |
InChI=1S/C12H16BrNO/c1-9-4-5-12(11(13)7-9)15-10-3-2-6-14-8-10/h4-5,7,10,14H,2-3,6,8H2,1H3 |
Clave InChI |
OFIVHASZNHUFJE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC2CCCNC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


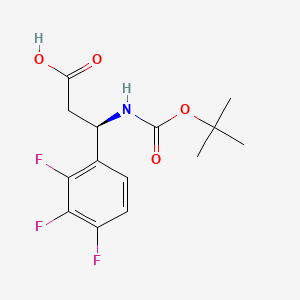
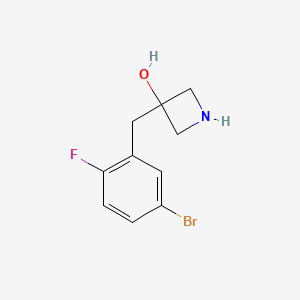
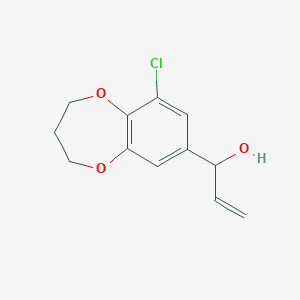
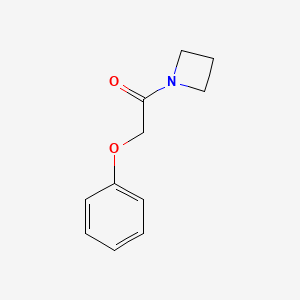

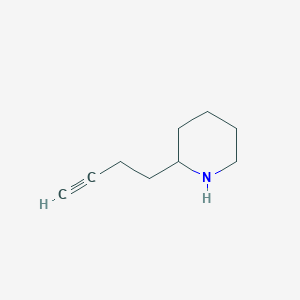
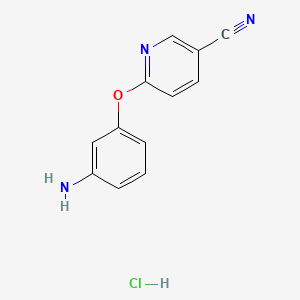
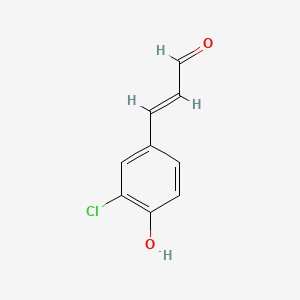
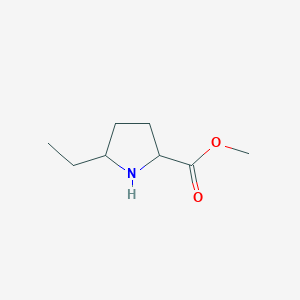
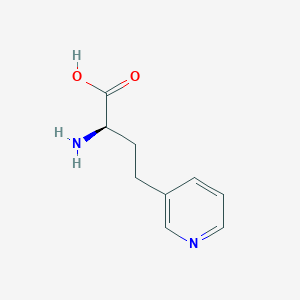
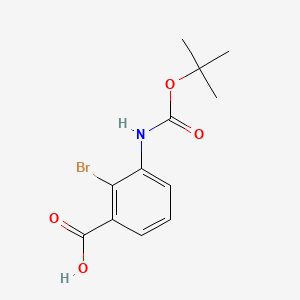
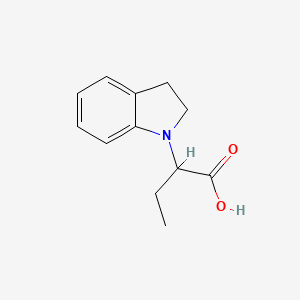
![2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]sulfanyl}acetic acid](/img/structure/B13547979.png)
![[(2-Methyl-1,3-thiazol-4-yl)methyl][(5-phenylthiophen-2-yl)methyl]amine dihydrochloride](/img/structure/B13547982.png)
